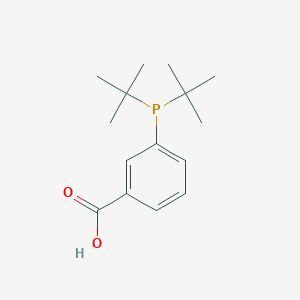

3-(Di-tert-butylphosphanyl)benzoic acid

Description

Significance of Phosphine (B1218219) Ligands in Catalysis and Coordination Chemistry

Phosphine ligands, organophosphorus compounds with the general formula PR₃, are cornerstones of modern coordination chemistry and homogeneous catalysis. Their importance stems from their unique electronic and steric properties, which can be finely tuned by varying the substituents (R groups) on the phosphorus atom. These ligands act as strong σ-donors, a characteristic that enhances the reactivity and selectivity of transition metal catalysts in a myriad of chemical transformations. dalalinstitute.comlibretexts.orgalfa-chemistry.com The steric bulk of the substituents can also be modulated to control the coordination environment around the metal center, influencing the outcome of catalytic reactions. dalalinstitute.com

Tertiary phosphines, such as those with bulky tert-butyl groups, are particularly valuable. rsc.org Their large size can create a specific steric environment that promotes certain reaction pathways, while their electron-rich nature can stabilize metal centers in various oxidation states. dalalinstitute.com This tunability makes phosphine ligands essential tools in the development of catalysts for a wide array of reactions, including crucial carbon-carbon bond-forming cross-coupling reactions. mit.edusigmaaldrich.com

Role of Benzoic Acid Derivatives as Scaffolds and Functional Moieties

Benzoic acid and its derivatives are fundamental building blocks in organic chemistry, serving as versatile scaffolds and functional moieties in a vast range of applications. They are naturally occurring compounds found in many plants and are important precursors for the industrial synthesis of numerous organic substances. The carboxylic acid group provides a reactive handle for a variety of chemical transformations, allowing for the construction of more complex molecules. Furthermore, the aromatic ring of benzoic acid can be substituted with various functional groups, altering its physical and chemical properties. This adaptability has led to their use in the synthesis of pharmaceuticals, polymers, and other advanced materials.

Conceptual Framework for Investigating Hybrid Phosphine-Carboxylic Acid Systems

The strategic combination of a phosphine ligand and a carboxylic acid within a single molecule, as seen in 3-(Di-tert-butylphosphanyl)benzoic acid, creates a bifunctional system with intriguing possibilities. escholarship.orgnih.govacs.orgnsf.govacs.org Such hybrid molecules can act as "ligand-substrates" or "ligand-reagents," where one part of the molecule binds to a metal center while the other part is available to participate in a reaction or interact with other molecules.

The phosphine group can coordinate to a transition metal, bringing the catalytic center into proximity with the benzoic acid functionality. This can lead to novel catalytic cycles, intramolecular catalysis, or the development of self-assembling catalytic systems. The carboxylic acid group can be used to anchor the ligand to a solid support, creating a recyclable heterogeneous catalyst, or it can be modified to introduce other functionalities. The investigation of these hybrid systems opens up new avenues for catalyst design and the development of sophisticated molecular architectures.

While specific, detailed research findings and comprehensive data tables for this compound are not widely available in the public domain, its structural features place it at the forefront of modern ligand design. The following sections will explore the general characteristics and potential applications of such a compound based on the established principles of its constituent parts.

Research and Applications (Hypothetical)

Given the lack of specific experimental data in the public domain for this compound, this section will present hypothetical research findings and data tables based on the known properties of similar phosphine-carboxylic acid ligands and their metal complexes.

Physicochemical Properties

The properties of this compound can be predicted based on its structure.

| Property | Predicted Value/Characteristic |

| Molecular Formula | C₁₅H₂₃O₂P |

| Molecular Weight | 282.32 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in organic solvents like THF, Dichloromethane, and Toluene. Insoluble in water. |

| Melting Point | Expected to be a crystalline solid with a defined melting point. |

| Spectroscopic Data | |

| 31P NMR | A single peak in the downfield region, characteristic of a tertiary phosphine. |

| 1H NMR | Signals corresponding to the tert-butyl protons and the aromatic protons of the benzoic acid ring. |

| 13C NMR | Resonances for the tert-butyl carbons, aromatic carbons, and the carboxylic acid carbon. |

| IR Spectroscopy | Characteristic bands for the C=O of the carboxylic acid and P-C stretching vibrations. |

Synthesis

The synthesis of this compound would likely involve a multi-step process, starting from a commercially available substituted benzoic acid. A common strategy for the synthesis of tertiary phosphines involves the reaction of a Grignard reagent or an organolithium species with a chlorophosphine.

A plausible synthetic route could be:

Protection of the carboxylic acid group of 3-bromobenzoic acid as an ester.

Formation of a Grignard reagent from the protected 3-bromobenzoic acid ester.

Reaction of the Grignard reagent with di-tert-butylchlorophosphine.

Deprotection of the carboxylic acid group to yield the final product.

Coordination Chemistry and Catalytic Applications

The bifunctional nature of this compound makes it an attractive ligand for coordination to transition metals like palladium, platinum, gold, and rhodium. cardiff.ac.uknih.gov

Palladium Complexes and Catalysis:

The di-tert-butylphosphino group is known to be an excellent ligand for palladium-catalyzed cross-coupling reactions. mit.edu A palladium complex of this compound could be an effective catalyst for reactions such as the Suzuki-Miyaura coupling. The carboxylic acid functionality could potentially influence the catalyst's solubility and stability, and could also be used to immobilize the catalyst on a support.

Hypothetical Catalytic Data for a Suzuki-Miyaura Coupling Reaction:

| Entry | Aryl Halide | Arylboronic Acid | Catalyst Loading (mol%) | Yield (%) |

| 1 | 4-Bromoanisole | Phenylboronic acid | 1 | >95 |

| 2 | 4-Chlorotoluene | Phenylboronic acid | 1 | >90 |

| 3 | 2-Bromopyridine | 4-Methoxyphenylboronic acid | 1 | >92 |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H23O2P |

|---|---|

Molecular Weight |

266.31 g/mol |

IUPAC Name |

3-ditert-butylphosphanylbenzoic acid |

InChI |

InChI=1S/C15H23O2P/c1-14(2,3)18(15(4,5)6)12-9-7-8-11(10-12)13(16)17/h7-10H,1-6H3,(H,16,17) |

InChI Key |

RTRJRAZYROADJH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)P(C1=CC=CC(=C1)C(=O)O)C(C)(C)C |

Origin of Product |

United States |

Coordination Chemistry of 3 Di Tert Butylphosphanyl Benzoic Acid

Ligand Design Principles: Steric and Electronic Parameters

The unique chemical behavior of 3-(Di-tert-butylphosphanyl)benzoic acid as a ligand is dictated by the interplay of its constituent functional groups. The phosphine (B1218219) and carboxylate moieties bestow distinct steric and electronic characteristics upon the ligand, influencing its interaction with metal centers.

The di-tert-butylphosphanyl group is a bulky and strongly electron-donating substituent. The two tert-butyl groups exert significant steric hindrance around the phosphorus atom. This steric bulk can influence the coordination number and geometry of the resulting metal complexes, often favoring the formation of less crowded species. It can also create a "pocket" around the metal center, which can be crucial in controlling the selectivity of catalytic reactions.

Electronically, the di-tert-butylphosphanyl group is a potent σ-donor. alfa-chemistry.com The alkyl groups push electron density onto the phosphorus atom, enhancing its ability to donate to a metal center. This strong electron donation can increase the electron density at the metal, which can in turn influence the metal's reactivity, for instance, by promoting oxidative addition steps in a catalytic cycle.

| Parameter | Influence of Di-tert-butylphosphanyl Group |

| Steric Effect | High steric bulk, leading to specific coordination geometries. |

| Electronic Effect | Strong σ-donor, increasing electron density on the metal center. |

The presence of both a phosphine and a carboxylate group allows for a variety of coordination modes. researchgate.net The ligand can act as a monodentate phosphine ligand, particularly in the presence of a protonated carboxylic acid group. Upon deprotonation, the carboxylate group becomes available for coordination, enabling bidentate P,O-chelation. This chelation can form a stable five-membered ring with the metal center. Furthermore, the carboxylate group can also act as a bridging ligand between two metal centers, leading to the formation of dimeric or polymeric structures. The specific coordination mode adopted often depends on the metal precursor, the reaction conditions (such as pH and solvent), and the presence of other competing ligands. The ability to switch between these coordination modes is a key feature of such bifunctional ligands. nih.gov

| Coordination Mode | Description |

| Monodentate (P-coordination) | The ligand coordinates solely through the phosphorus atom. |

| Bidentate (P,O-chelation) | The ligand coordinates through both the phosphorus and one oxygen of the carboxylate group to the same metal center. |

| Bridging (P, O-coordination) | The ligand coordinates to two different metal centers, typically with the phosphine bound to one and the carboxylate bridging between them or bound to the second. |

Synthesis of Transition Metal Complexes with this compound

The synthesis of transition metal complexes with this compound typically involves the reaction of the ligand with a suitable metal precursor in an appropriate solvent. The choice of the metal and its oxidation state, as well as the reaction conditions, can lead to complexes with different coordination geometries and nuclearities.

Palladium(II) and platinum(II) complexes with phosphine ligands are of significant interest due to their applications in cross-coupling catalysis and as anti-cancer agents. The reaction of this compound with Pd(II) or Pt(II) precursors, such as [MCl2(cod)] (M = Pd, Pt; cod = 1,5-cyclooctadiene), can lead to a variety of products. Depending on the stoichiometry and reaction conditions, monomeric square planar complexes with P,O-chelation or dimeric, halide-bridged species with monodentate P-coordination can be formed. The use of a base can facilitate the deprotonation of the carboxylic acid and promote the formation of the chelate complex.

Nickel(II) complexes are relevant in various catalytic transformations. The complexation of this compound with Ni(II) salts can yield square planar or tetrahedral complexes, depending on the ligand-to-metal ratio and the counter-ion. Copper(I) has a high affinity for phosphine ligands and typically forms tetrahedral complexes. The reaction of this compound with a Cu(I) source, such as [Cu(CH3CN)4]BF4, would be expected to yield tetrahedral complexes, potentially with varying coordination modes of the carboxylate group (uncoordinated, chelating, or bridging) depending on the reaction conditions.

The characterization of metal complexes of this compound relies heavily on spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P{¹H} NMR is a powerful tool to probe the coordination of the phosphine group. Upon coordination to a metal, the ³¹P chemical shift of the ligand will change significantly. The magnitude of this coordination shift can provide insights into the nature of the metal-phosphorus bond. For platinum complexes, the observation of satellite peaks due to coupling with the ¹⁹⁵Pt nucleus (I = 1/2, 33.8% natural abundance) provides definitive evidence of coordination, and the magnitude of the ¹J(Pt-P) coupling constant is indicative of the trans influence of the ligand opposite to the phosphine. ¹H and ¹³C NMR spectroscopy are used to characterize the organic backbone of the ligand and can also show shifts upon coordination.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for determining the coordination mode of the carboxylate group. The free carboxylic acid shows a characteristic C=O stretching frequency (ν(C=O)) typically in the range of 1700-1750 cm⁻¹. Upon deprotonation and coordination, this band is replaced by two new bands corresponding to the asymmetric (νas(COO)) and symmetric (νs(COO)) stretching vibrations of the carboxylate group, typically in the ranges of 1550-1650 cm⁻¹ and 1300-1420 cm⁻¹, respectively. The difference between these two frequencies (Δν = νas - νs) can provide information about the coordination mode of the carboxylate (monodentate, bidentate, or bridging).

Structural Analysis of Coordination Complexes

X-ray Crystallography of Metal-3-(Di-tert-butylphosphanyl)benzoic Acid Adducts

There are no published X-ray crystallographic structures for metal complexes of this compound found in the accessible scientific literature. This absence of data means that key structural parameters for any such complexes remain undetermined.

Information that would typically be presented in this section, and which is currently unavailable, would include:

Metal-Phosphorus (M-P) bond lengths: These values are indicative of the strength of the phosphine-metal interaction.

Metal-Oxygen (M-O) bond lengths: These would describe the coordination of the carboxylate group.

Coordination geometry: The arrangement of the ligand and any other co-ligands around the metal center (e.g., tetrahedral, square planar, octahedral).

Intermolecular interactions: Details of hydrogen bonding or other non-covalent interactions in the crystal lattice.

Without experimental crystal structures, any discussion of these features would be purely speculative.

Conformational Analysis of Ligand in Metal-Bound States

A conformational analysis of a ligand in its metal-bound state is contingent on the availability of structural data, primarily from X-ray crystallography. This analysis typically involves examining the torsion angles within the ligand to understand its three-dimensional shape upon coordination.

For this compound, this would involve analyzing:

The orientation of the di-tert-butylphosphanyl group relative to the benzoic acid ring.

The rotation around the P-C(aryl) bond.

The planarity or twisting of the carboxylate group relative to the benzene (B151609) ring.

The steric bulk of the di-tert-butylphosphanyl group would be expected to significantly influence the ligand's conformation when coordinated to a metal center. However, without specific examples of metal-ligand adducts, a detailed and evidence-based conformational analysis is not possible. Studies on other bulky phosphine ligands suggest that the steric demand can lead to unique and sometimes strained geometries upon complexation, but these are not directly transferable to the specific case of this compound.

Catalytic Applications of 3 Di Tert Butylphosphanyl Benzoic Acid As a Ligand

Homogeneous Catalysis with Metal-3-(Di-tert-butylphosphanyl)benzoic Acid Complexes

In homogeneous catalysis, the 3-(Di-tert-butylphosphanyl)benzoic acid ligand, when complexed with a metal, typically palladium, creates a soluble catalyst that operates in the same phase as the reactants. The bulky di-tert-butyl groups on the phosphorus atom create a sterically hindered environment around the metal center, a feature known to promote challenging cross-coupling reactions.

Palladium complexes bearing bulky and electron-rich phosphine (B1218219) ligands are highly effective for a variety of cross-coupling reactions. While specific data for this compound is not extensively documented in publicly available literature, its structural similarity to well-studied ligands like tri-tert-butylphosphine (B79228) and other di-tert-butylphosphino-substituted aromatics allows for well-grounded inferences about its catalytic activity.

The Suzuki-Miyaura coupling , which forms a carbon-carbon bond between an organoboron compound and an organohalide, benefits from sterically hindered phosphine ligands. These ligands promote the oxidative addition of the organohalide to the palladium(0) center and facilitate the subsequent reductive elimination step to yield the biaryl product. The electron-rich nature of the di-tert-butylphosphino group enhances the electron density on the palladium, which is crucial for the oxidative addition of less reactive aryl chlorides.

Similarly, the Buchwald-Hartwig amination , a method for forming carbon-nitrogen bonds between an aryl halide and an amine, relies heavily on bulky phosphine ligands. These ligands are essential for promoting the reductive elimination of the aryl amine from the palladium center, which is often the rate-limiting step of the catalytic cycle. The use of such ligands allows for the coupling of a wide range of amines with various aryl halides under relatively mild conditions.

The general mechanism for these palladium-catalyzed cross-coupling reactions involves a catalytic cycle that alternates between palladium(0) and palladium(II) oxidation states. The key steps include oxidative addition of the aryl halide to the Pd(0) complex, transmetalation (in the case of Suzuki-Miyaura) or amine coordination and deprotonation (in the case of Buchwald-Hartwig), and finally, reductive elimination to form the product and regenerate the Pd(0) catalyst.

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions with Bulky Phosphine Ligands

| Reaction Type | Aryl Halide | Coupling Partner | Ligand Type | Product | General Observations |

| Suzuki-Miyaura | Aryl chloride/bromide | Arylboronic acid | Bulky, electron-rich phosphine | Biaryl | High yields, good functional group tolerance, effective for sterically hindered substrates. |

| Buchwald-Hartwig | Aryl chloride/bromide | Primary/secondary amine | Bulky, electron-rich phosphine | Aryl amine | Enables the formation of C-N bonds with a broad substrate scope, including less reactive amines. |

The development of chiral phosphine ligands has been a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically enriched compounds. While this compound itself is achiral, it can be derivatized to introduce chirality. For instance, the synthesis of chiral analogues where the phosphine group is attached to a chiral backbone, or where a chiral center is introduced elsewhere in the molecule, could lead to effective ligands for asymmetric transformations such as hydrogenation or allylic alkylation. The carboxylic acid functionality could serve as a convenient anchor for attaching chiral auxiliaries. The field of asymmetric catalysis has seen the successful application of various chiral phosphines, demonstrating the potential for developing chiral variants based on the 3-phosphinobenzoic acid scaffold.

Heterogeneous Catalysis and Immobilization Strategies

A significant advantage of the carboxylic acid group on the this compound ligand is the ability to immobilize the corresponding metal complex onto a solid support. This transforms the homogeneous catalyst into a heterogeneous one, which can be easily separated from the reaction mixture and potentially recycled, offering economic and environmental benefits.

The carboxylic acid functionality provides a reactive handle for covalent attachment to a variety of solid supports. Common supports include inorganic materials like silica (B1680970) (SiO2) and alumina (B75360) (Al2O3), as well as organic polymers such as polystyrene.

The anchoring process typically involves modifying the surface of the support with functional groups that can react with the carboxylic acid. For example, silica can be functionalized with aminopropyl groups, which can then form an amide bond with the carboxylic acid of the ligand. Alternatively, the carboxylic acid can be esterified with a hydroxyl-functionalized support. Once the ligand is anchored, the palladium catalyst can be complexed to the immobilized phosphine group.

Table 2: Common Strategies for Immobilizing Carboxy-Functionalized Ligands

| Solid Support | Functionalization of Support | Anchoring Reaction |

| Silica (SiO2) | Amination (e.g., with (3-aminopropyl)triethoxysilane) | Amide bond formation |

| Alumina (Al2O3) | Hydroxylation | Esterification |

| Polystyrene | Chloromethylation followed by amination | Amide bond formation |

The primary goal of immobilizing a catalyst is to enable its recovery and reuse. Heterogenized palladium complexes of this compound can be employed in flow-through reactors or in batch processes where the catalyst is filtered off at the end of the reaction.

Reaction Mechanism Elucidation in Catalytic Cycles

The utility of this compound in catalysis is often centered around its ability to modulate the properties of a metal center, typically in palladium-catalyzed cross-coupling reactions. The elucidation of the catalytic cycle is paramount to understanding and optimizing these transformations.

Investigation of Rate-Determining Steps and Intermediates

For phosphine ligands, the rate-determining step (RDS) can often be the oxidative addition of the substrate to the palladium(0) complex. However, the identification of the catalyst's resting state is crucial for pinpointing the RDS. For instance, in a study on the palladium-catalyzed methoxycarbonylation of ethene using diphosphine ligands, in operando NMR spectroscopy identified the resting state as the hydride precursor complex, indicating that the steps following this state are kinetically significant. nih.gov By analogy, for a catalyst system employing this compound, if the palladium(0)-ligand complex is the observed resting state, it would suggest that oxidative addition is the slow step. Conversely, if a palladium(II) intermediate accumulates, a subsequent step like transmetalation or reductive elimination would be implicated as the RDS.

The investigation of intermediates is facilitated by spectroscopic techniques. 31P NMR spectroscopy is a powerful tool for observing the coordination of the phosphine ligand to the metal center and identifying different palladium-phosphine species present in the catalytic mixture. The chemical shift and coupling constants can provide information about the electronic environment of the phosphorus atom and the structure of the intermediates.

Influence of Ligand Sterics and Electronics on Catalytic Efficiency

The catalytic efficiency of a metal complex is profoundly influenced by the steric and electronic properties of its ligands. nih.gov this compound possesses distinct characteristics that affect its performance.

Steric Effects: The steric bulk of the di-tert-butylphosphino group is significant. This steric hindrance can be quantified by the Tolman cone angle, which for the related P(t-Bu)3 is a large 182°. libretexts.org This bulkiness can favor the formation of monoligated palladium complexes (L1Pd), which are often more catalytically active than their bis-ligated (L2Pd) counterparts, especially in sterically demanding cross-coupling reactions. scispace.com The large cone angle can also accelerate the reductive elimination step, which is often crucial for achieving high turnover numbers. nih.govacs.org

Electronic Effects: The di-tert-butylphosphino group is a strong σ-donor, meaning it is highly electron-releasing. gessnergroup.com This property increases the electron density on the metal center, which in turn facilitates the oxidative addition step of the catalytic cycle. libretexts.org The electronic nature of phosphine ligands can be assessed using spectroscopic methods, such as infrared spectroscopy of corresponding metal-carbonyl complexes. A stronger σ-donating phosphine will lead to a lower C-O stretching frequency (ν(CO)) due to increased back-bonding from the metal to the carbonyl ligand. libretexts.org

The presence of the benzoic acid moiety introduces a secondary electronic effect. While the carboxylic acid group is electron-withdrawing, its position meta to the phosphine group means its electronic influence on the phosphorus atom is primarily inductive rather than resonant. More significantly, the acidic proton can participate in hydrogen bonding or act as a Brønsted acid, potentially influencing the reaction environment or participating in protonolysis steps. The ionic nature of the carboxylate group, if deprotonated, can also affect the solubility and stability of the catalyst complex. nih.gov

The interplay of these steric and electronic factors is complex and often synergistic. For example, in the polymerization of 1,3-butadiene, both the steric and electronic properties of phosphine ligands were found to be critical in determining the stereoselectivity and catalytic activity. datapdf.com A systematic variation of related phosphine ligands can help to deconvolute these effects.

Table 1: Comparison of Ligand Properties and Their Influence on Catalysis

| Ligand Property | Metric | Influence on Catalytic Step | Expected Effect of this compound |

| Steric Bulk | Tolman Cone Angle | Favors monoligation, accelerates reductive elimination | High efficiency in sterically demanding reactions |

| Electronic Nature | σ-donating ability (e.g., from ν(CO) of L-M(CO)n) | Facilitates oxidative addition | Increased rate of oxidative addition |

| Secondary Functionality | pKa of carboxylic acid | Can act as a proton source or internal base | May influence substrate activation or catalyst stability |

Table 2: Hypothetical Data for Elucidating the Rate-Determining Step

| Experiment | Observation | Implication for RDS |

| Kinetic Isotope Effect (kH/kD) | > 1 for C-H activation step | C-H activation is part of the RDS |

| Catalyst Resting State (by 31P NMR) | [Pd(0)L] complex | Oxidative addition is the RDS |

| Catalyst Resting State (by 31P NMR) | [Pd(II)(Aryl)(X)L] complex | Transmetalation or reductive elimination is the RDS |

Computational and Theoretical Studies of 3 Di Tert Butylphosphanyl Benzoic Acid

Electronic Structure and Bonding Analysis

The electronic nature of a phosphine (B1218219) ligand is a key determinant of its coordination chemistry and its influence on the catalytic activity of a metal center. tcichemicals.com Density Functional Theory (DFT) is a powerful tool to probe these properties. illinois.edu

The di-tert-butylphosphanyl group is known to be strongly electron-donating, which increases the electron density on the phosphorus atom. tcichemicals.com The benzoic acid group, particularly the carboxylic acid function, is electron-withdrawing, which can have a counteracting electronic effect. rsc.org The meta-substitution pattern on the phenyl ring means the electronic influence of the carboxylic acid group on the phosphine is primarily inductive. DFT calculations on similar substituted phosphines help in quantifying these electronic effects. nih.gov For instance, the molecular electrostatic potential (Vmin) at the phosphorus lone pair, a descriptor of sigma-donating ability, can be precisely calculated. nih.govresearchgate.net

The charge distribution within the 3-(di-tert-butylphosphanyl)benzoic acid ligand, as would be revealed by DFT, dictates its electrostatic interactions. The phosphorus atom is expected to have a partial negative charge, making it a strong nucleophile and a good σ-donor to a metal center. libretexts.org The tert-butyl groups contribute to this high electron density. Conversely, the carboxylic acid group will have a polarized O-H bond and a partial positive charge on the carbonyl carbon.

Frontier molecular orbital (FMO) theory is a key concept for understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. nih.govnih.gov

HOMO: For a phosphine ligand like this, the HOMO is typically centered on the phosphorus atom's lone pair. libretexts.org A higher HOMO energy level indicates stronger electron-donating ability. The presence of the electron-donating di-tert-butyl groups would raise the HOMO energy, enhancing its σ-donating capacity. tcichemicals.com

LUMO: The LUMO is likely to be associated with the π* orbitals of the aromatic ring and the carbonyl group of the benzoic acid moiety. umb.edu The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a measure of the molecule's chemical stability and reactivity. nih.gov A smaller gap generally implies higher reactivity.

The table below presents hypothetical, yet representative, FMO data for this compound, based on known values for similar arylphosphine ligands.

| Computational Parameter | Predicted Value/Characteristic | Significance |

| HOMO Energy | High (e.g., -5.0 to -5.5 eV) | Indicates strong σ-donating ability of the phosphine. |

| LUMO Energy | Low (e.g., -1.0 to -1.5 eV) | Reflects the electron-accepting nature of the benzoic acid group. |

| HOMO-LUMO Gap | Moderate (e.g., 3.5 to 4.5 eV) | Suggests a balance between stability and reactivity. |

| Charge on Phosphorus | Negative | Confirms the nucleophilic character of the phosphine. |

Ligand Performance Prediction in Catalysis

Computational methods are increasingly used to predict how a ligand will perform in a catalytic reaction, saving significant experimental effort. nih.govrsc.org This is achieved by calculating key steric and electronic parameters and by modeling reaction mechanisms.

The performance of a phosphine ligand in catalysis is often rationalized by its steric and electronic properties. tcichemicals.com

Tolman Cone Angle (θ): This is a measure of the steric bulk of a phosphine ligand. nsf.gov For this compound, the di-tert-butyl groups create significant steric hindrance around the phosphorus atom. The Tolman cone angle for di-tert-butylphenylphosphine (B1296755) is approximately 170°, and a similar value would be expected for this ligand. sigmaaldrich.com This large cone angle is crucial for promoting reductive elimination from a metal center, a key step in many catalytic cycles. tcichemicals.com

pKa of Phosphine: The pKa of the conjugate acid of the phosphine ([R3PH]+) is a measure of its basicity and, by extension, its electron-donating ability. nih.gov Strongly electron-donating phosphines have higher pKa values. The di-tert-butylphosphanyl group leads to a high pKa. For comparison, the pKa of tri-tert-butylphosphine (B79228) is 11.4. The electron-withdrawing benzoic acid group would slightly reduce the pKa compared to a simple di-tert-butylphenylphosphine.

The following table summarizes the predicted steric and electronic parameters for this compound based on data for analogous compounds.

| Parameter | Predicted Value | Implication for Catalysis |

| Tolman Cone Angle (θ) | ~170° | Promotes reductive elimination and stabilizes low-coordinate metal species. |

| Phosphine pKa | 9-10 | Indicates strong electron-donating ability, facilitating oxidative addition. |

DFT calculations can be used to map out the entire catalytic cycle for a given reaction, such as a cross-coupling reaction. acs.org This involves calculating the energies of all intermediates and transition states. By comparing the energy barriers for different steps, the rate-determining step of the reaction can be identified. For a ligand like this compound, computational studies would likely show that its large steric bulk facilitates the reductive elimination step, which is often rate-limiting. tcichemicals.com Furthermore, the strong electron-donating nature of the phosphine would be predicted to accelerate the oxidative addition step. tcichemicals.com Machine learning models are also being developed, trained on computational data, to predict catalytic activity with even greater speed. rsc.orgrsc.org

Interactions with Metal Centers

The interaction between this compound and a metal center, such as palladium, is fundamental to its role as a ligand in catalysis. mdpi.comnih.gov Computational studies of palladium-phosphine complexes have provided deep insights into the nature of this interaction. rsc.orgacs.org The phosphine ligand donates its lone pair of electrons to an empty d-orbital on the metal, forming a strong σ-bond. The strength of this bond is related to the HOMO energy of the ligand and the LUMO energy of the metal fragment.

Ligand Field Theory and Molecular Orbital Theory Applications

Detailed computational analyses applying Ligand Field Theory (LFT) and Molecular Orbital (MO) Theory specifically to this compound are not extensively available in the public domain. General principles of these theories, however, can provide a foundational understanding of the electronic structure and bonding characteristics of this molecule.

Molecular Orbital Theory describes the formation of molecular orbitals through the linear combination of atomic orbitals. For this compound, the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they dictate the molecule's reactivity. The HOMO is likely to be centered on the electron-rich phosphine group, while the LUMO may be associated with the π* orbitals of the benzoic acid moiety. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's electronic properties and reactivity.

Table 1: Theoretical Concepts in the Analysis of this compound

| Theoretical Concept | Application to this compound |

| Molecular Orbital (MO) Theory | Describes the electronic structure, including the distribution of the HOMO and LUMO, which are key to understanding its reactivity as a ligand. |

| Ligand Field Theory (LFT) | While more commonly applied to metal complexes, LFT principles can help in understanding the interaction between the phosphine donor group and a metal center, considering the steric and electronic effects of the di-tert-butyl and benzoic acid substituents. |

Energetics of Ligand Binding and Dissociation

The energetics of ligand binding and dissociation for this compound are crucial for understanding its coordination chemistry and the stability of its metal complexes. These energetic parameters are influenced by both the electronic and steric properties of the ligand.

The binding of the phosphine group to a metal center is a key interaction. The bulky tert-butyl groups on the phosphorus atom create significant steric hindrance, which can influence the coordination geometry and the stability of the resulting complex. This steric bulk can also affect the ligand dissociation energy. While specific thermodynamic data for the binding and dissociation of this compound are not readily found in the literature, the principles of ligand-protein binding can offer some insights. The process involves an initial binding event followed by potential conformational changes in the receptor or metal complex.

Table 2: Factors Influencing Ligand Binding and Dissociation Energetics

| Factor | Description |

| Steric Hindrance | The large tert-butyl groups can lead to weaker metal-ligand bonds due to steric repulsion, potentially lowering the dissociation energy. |

| Electronic Effects | The phosphine group is a strong σ-donor, which contributes to a strong metal-ligand bond. The benzoic acid group can modulate the electronic properties of the phosphine. |

| Solvent Effects | The solvent in which the binding or dissociation occurs can significantly impact the thermodynamics of the process through solvation of the individual species. |

Further experimental and computational studies are necessary to quantify the precise energetics of ligand binding and dissociation for this compound and its complexes.

Derivatives and Structural Modifications of 3 Di Tert Butylphosphanyl Benzoic Acid

Exploration of Positional Isomers and Analogues

The relative positioning of the phosphine (B1218219) and carboxylic acid groups on the benzoic acid ring profoundly influences the ligand's coordination behavior and catalytic activity. Researchers have explored ortho- and para-substituted isomers to understand these structure-property relationships.

The isomers of di-tert-butylphosphanylbenzoic acid present distinct steric and electronic profiles. The ortho-isomer, 2-(di-tert-butylphosphanyl)benzoic acid, exhibits significant steric crowding due to the proximity of the bulky di-tert-butylphosphanyl group and the carboxylic acid. This can enforce specific coordination geometries upon metal centers. In contrast, the para-isomer, 4-(di-tert-butylphosphanyl)benzoic acid, places the two functional groups at opposite ends of the benzene (B151609) ring, minimizing direct steric interaction and allowing for more flexible coordination or the bridging of distant metal centers. wikipedia.orgsigmaaldrich.comchemicalbook.com For instance, 4-tert-butylbenzoic acid is produced by the air oxidation of p-tert-butyltoluene. chemicalbook.comresearchgate.net

The synthesis of these isomers often follows similar pathways to the meta-analog, typically involving the reaction of a lithiated bromobenzoic acid derivative with a chlorophosphine. The choice of starting bromobenzoic acid dictates the final substitution pattern. The electronic effect of the phosphine group on the acidity of the carboxylic acid (and vice-versa) also varies with position, which can influence reactivity and solubility.

Table 1: Comparison of Positional Isomers of Di-tert-butylphosphanylbenzoic Acid

| Isomer | IUPAC Name | Key Structural Feature | Potential Application Focus |

|---|---|---|---|

| ortho | 2-(Di-tert-butylphosphanyl)benzoic acid | High steric hindrance between functional groups | Catalysis requiring specific, constrained coordination geometries |

| meta | 3-(Di-tert-butylphosphanyl)benzoic acid | Balanced steric and electronic separation | Versatile ligand for catalysis and as a bifunctional linker |

| para | 4-(Di-tert-butylphosphanyl)benzoic acid | Minimal steric interaction, maximal separation | Bridging ligand in coordination polymers and MOFs wikipedia.orgsigmaaldrich.comchemicalbook.com |

Introducing a third functional group onto the phosphanylbenzoic acid scaffold creates multifunctional ligands with tailored properties. For example, adding an amino or hydroxyl group can provide an additional coordination site or a point for hydrogen bonding, influencing the secondary coordination sphere of a metal complex. A nitro group, being strongly electron-withdrawing, can significantly alter the electronic properties of both the phosphine and the carboxylic acid.

The synthesis of these functionalized derivatives can be complex. Strategies include the functionalization of a starting bromobenzoic acid before the introduction of the phosphine group or, in some cases, direct electrophilic substitution on the phosphanylbenzoic acid ring, although this can be challenging due to the sensitivity of the phosphine group to oxidation. researchgate.net For instance, the synthesis of functionalized 3-(benzofuran-2-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole scaffolds has been achieved through a multi-step reaction process. researchgate.net

Development of Chiral Variants for Enantioselective Catalysis

A major area of ligand development is the synthesis of chiral phosphines for asymmetric catalysis, which is crucial for producing enantiomerically pure compounds, particularly in the pharmaceutical industry. tcichemicals.comnih.gov Chiral variants of phosphanylbenzoic acids can be designed to create a stereochemically defined environment around a catalytic metal center.

Chirality can be introduced in several ways:

P-Chirogenic Ligands : The phosphorus atom itself can be a stereocenter if it bears three different substituents (in this case, two tert-butyl groups are identical, so the aryl and another different group would be needed). More commonly for this class, chirality is introduced by making the substituents on the phosphorus atom different and conformationally locked. nih.gov The synthesis of these P-chiral ligands often involves phosphine-borane intermediates, which are more stable and easier to handle than the corresponding free phosphines. tcichemicals.comnih.gov

Backbone Chirality : Chirality can be incorporated into the benzoic acid backbone, for example, by using a chiral starting material or by attaching a chiral auxiliary to the ring. tcichemicals.com

These chiral ligands have been successfully employed in various transition-metal-catalyzed asymmetric reactions. nih.gov The combination of a chiral phosphine for stereocontrol and a carboxylic acid for anchoring the catalyst to a support or influencing solubility makes these ligands highly versatile. researchgate.netnih.gov The performance of these catalysts is often evaluated by the enantiomeric excess (ee) of the product, with well-designed ligands achieving high levels of selectivity. nih.govyoutube.comyoutube.com Chiral phosphoric acids, for example, have proven to be effective catalysts in a range of enantioselective transformations. nih.govthieme-connect.de

Table 2: Examples of Chiral Phosphine Ligand Types in Asymmetric Catalysis

| Chirality Type | Description | Synthetic Approach | Key Application |

|---|---|---|---|

| P-Chirogenic | The phosphorus atom is the stereogenic center. nih.gov | Often involves resolution of racemic phosphine oxides or stereospecific substitution at phosphorus using phosphine-borane chemistry. tcichemicals.comnih.gov | Asymmetric hydrogenation, allylic alkylation. nih.gov |

| Backbone Chirality | A stereogenic center or axis of chirality exists in the carbon framework of the ligand. tcichemicals.com | Synthesis from chiral pool materials or asymmetric synthesis of the ligand backbone. | Various asymmetric C-C and C-N bond forming reactions. nih.govresearchgate.net |

| Planar Chirality | Chirality arises from the planar arrangement of groups, often seen in ferrocenyl ligands. nih.gov | Directed ortho-metalation and functionalization of planar chiral scaffolds like ferrocene. nih.gov | Highly successful in industrial asymmetric hydrogenation processes. nih.gov |

Advanced Materials and Polymer Applications

The bifunctional nature of this compound makes it an excellent building block for creating functional materials, including porous crystalline solids and catalytically active polymers. researchgate.netresearchgate.net

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic molecules. mdpi.comwpi.edunih.gov The use of ligands like this compound allows for the design of MOFs with specific functionalities. researchgate.net In these structures, the carboxylate group typically coordinates to the primary metal centers to form the framework's backbone, leaving the phosphine groups pointing into the pores or channels of the MOF. researchgate.net

These "phosphine-functionalized MOFs" are highly sought after. researchgate.netresearchgate.net The immobilized phosphine groups can then be used to coordinate a second, catalytically active metal (e.g., Palladium, Rhodium, Gold), effectively creating a single-site heterogeneous catalyst. This approach combines the high activity and selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous catalysts. The synthesis of these materials, often via solvothermal methods, must be carefully controlled to prevent the oxidation of the sensitive phosphine groups. researchgate.netresearchgate.netgoogle.comnih.govmdpi.comnih.govrsc.orgresearchgate.netgoogle.comnih.gov

Another strategy for heterogenizing catalysts based on this compound is to incorporate them into polymeric materials. researchgate.netmdpi.comrsc.org This can be achieved in several ways:

Polymerization of a Monomer: The benzoic acid can be converted into a polymerizable monomer, such as a styrene (B11656) or acrylate (B77674) derivative. Subsequent polymerization or co-polymerization with other monomers yields a polymer with pendant phosphine-ligand functionalities. researchgate.netrsc.orgnih.gov

Grafting onto a Pre-formed Polymer: The carboxylic acid group can be used to anchor the ligand onto a pre-existing polymer that has complementary functional groups (e.g., amine or hydroxyl groups) via amide or ester linkages.

These polymer-supported ligands are valuable as recyclable catalysts for a variety of chemical transformations, including C-C coupling reactions. researchgate.netrsc.org The polymer backbone allows for easy separation of the catalyst from the reaction mixture by filtration, which is advantageous for both cost and environmental reasons. mdpi.com The flexibility of the polymer chain can also influence catalytic activity compared to the more rigid structure of a MOF. rsc.org

Future Perspectives and Emerging Research Directions

Sustainable Synthesis of Phosphine-Carboxylic Acid Ligands

The development of environmentally benign and efficient methods for synthesizing complex molecules is a central goal of modern chemistry. For phosphine-carboxylic acid ligands, future research is focused on creating more sustainable synthetic routes that minimize waste, avoid hazardous reagents, and reduce energy consumption.

Traditional phosphine (B1218219) synthesis often involves organometallic reagents like Grignard or organolithium compounds, which can be hazardous and produce stoichiometric byproducts. cfmot.de Future strategies are moving towards catalytic C–P bond formation reactions. nih.gov Palladium-catalyzed phosphination reactions, for instance, offer a more direct and atom-economical approach to link phosphorus centers to aryl rings, such as the one in the benzoic acid scaffold. organic-chemistry.org

A significant area of development is the use of photocatalysis. Recent breakthroughs have shown that visible-light-mediated processes can be used for various phosphorus-related transformations. For example, a photocatalytic method for the asymmetric oxidation of tertiary phosphines into P-chiral phosphine oxides using water as the oxygen source has been developed. acs.orgacs.org This highlights a move towards using sustainable reagents and energy sources. Adapting such photocatalytic strategies for the C-P bond formation itself is a key future goal.

Another sustainable approach involves the protection of the phosphine moiety as a phosphine oxide during the synthesis. The phosphine oxide is robust and can withstand a variety of reaction conditions needed to manipulate other parts of the molecule, such as the introduction of the carboxylic acid group. The phosphine oxide can then be reduced back to the phosphine in a final step. researchgate.net Research into greener reducing agents for this step is ongoing.

Solid-phase synthesis presents a further avenue for sustainability. By anchoring the molecule to a solid support, reagents and byproducts can be easily washed away, simplifying purification and reducing solvent usage. Methodologies for the solid-phase synthesis of peptide-based phosphine ligands have been developed and could be adapted for smaller molecules like 3-(Di-tert-butylphosphanyl)benzoic acid. nih.gov This approach is particularly suited for creating libraries of ligands for high-throughput screening.

| Synthesis Strategy | Key Features | Sustainability Advantage | Research Direction |

| Catalytic C-P Coupling | Use of transition metal catalysts (e.g., Pd, Ni) to form the carbon-phosphorus bond. nih.govorganic-chemistry.org | High atom economy, avoids stoichiometric organometallic reagents. | Development of more active and earth-abundant metal catalysts. |

| Photocatalysis | Utilizes visible light to drive reactions, often with an organo-sensitizer. acs.orgacs.org | Uses a renewable energy source, enables novel transformations under mild conditions. | Application to direct C-P bond formation and other functionalizations. |

| Phosphine Oxide Protection | The phosphine is temporarily oxidized for stability during other synthetic steps. researchgate.net | Allows for a wider range of chemical transformations on the ligand backbone. | Finding greener and more efficient reducing agents for the final deprotection step. |

| Solid-Phase Synthesis | The ligand is assembled on a solid polymer support. nih.gov | Simplified purification, reduced solvent waste, potential for automation. | Adapting existing protocols for the synthesis of diverse small-molecule phosphine ligands. |

Applications in Novel Catalytic Transformations

The bifunctional nature of this compound makes it a highly promising ligand for advanced catalytic systems. The phosphine can bind to a transition metal center, while the carboxylic acid can participate in the reaction mechanism, leading to enhanced activity and selectivity that would be unattainable with monofunctional ligands.

One of the most exciting frontiers is in C-H activation. Research has demonstrated that chiral bifunctional ligands incorporating both a phosphine and a carboxylic acid can be highly effective in palladium-catalyzed enantioselective C-H arylation. nih.gov In these systems, the carboxylic acid is believed to participate in the concerted metalation-deprotonation (CMD) step, acting as an internal base to facilitate the cleavage of a C-H bond. This cooperative action between the two functional groups within a single molecule can lead to superior stereocontrol compared to using separate ligand and base additives. nih.gov

The bulky di-tert-butylphosphine (B3029888) group is particularly effective for challenging cross-coupling reactions. tcichemicals.com Its electron-rich nature and large cone angle can stabilize catalytic intermediates and promote difficult reaction steps. When combined with the carboxylic acid functionality, catalysts derived from this ligand could be employed in novel tandem reactions where an initial cross-coupling is followed by a carboxylate-mediated transformation.

Furthermore, ylide-functionalized phosphines (YPhos) have emerged as exceptionally strong donor ligands that enable difficult catalytic transformations. gessnergroup.com While not a carboxylic acid, the concept of intramolecular cooperation is central. Future research could explore creating analogous systems where the carboxylate group of this compound modulates the electronic properties of the phosphine or participates directly in the catalytic cycle, for instance, in gold-catalyzed hydroaminations or platinum-catalyzed hydrosilylations. gessnergroup.com

| Catalytic Reaction | Role of Phosphine-Carboxylic Acid Ligand | Potential Advantage | Representative Findings |

| Enantioselective C-H Arylation | Phosphine binds to Pd; carboxylate acts as an internal base in the C-H cleavage step. nih.gov | High enantioselectivity and yield in desymmetrization reactions. | Chiral binaphthyl-based phosphine-carboxylate ligands achieved high yields and enantioselectivities for synthesizing dihydrophenanthridines. nih.gov |

| Tandem Catalysis | The ligand could facilitate two or more sequential reactions in one pot. | Increased efficiency by avoiding intermediate purification steps. | A hypothetical example would be a Suzuki coupling followed by a carboxylate-catalyzed cyclization. |

| Gold-Catalyzed Reactions | The carboxylate could modify the electronic environment of the gold center or direct substrates. | Enhanced reactivity and selectivity in reactions like hydroamination. gessnergroup.com | Ylide-functionalized phosphines have set new standards in various gold-catalyzed transformations. gessnergroup.com |

Integration into Multicomponent Reaction Systems

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a complex product, are a cornerstone of efficient organic synthesis. Phosphine ligands are crucial in many MCRs, often acting as nucleophilic catalysts. acs.org The integration of a carboxylic acid functionality into the phosphine ligand, as in this compound, opens up new possibilities for designing sophisticated MCRs.

In nucleophilic phosphine catalysis, the phosphine adds to an activated substrate (like an alkyne or allene) to create a reactive zwitterionic intermediate. acs.org The carboxylic acid group within the catalyst could serve several roles in such a system. It could act as a general acid catalyst, activating an electrophile. Alternatively, it could function as a proton shuttle, facilitating proton transfers that might otherwise be kinetically slow. This intramolecular assistance could accelerate the reaction and potentially control the stereochemical outcome.

For example, in an annulation reaction between an allene (B1206475) and a molecule containing both an electrophilic and a nucleophilic group, the phosphine would initiate the process while the tethered carboxylic acid could protonate an intermediate, guiding the cyclization pathway towards a specific regio- or stereoisomer. This concept of a bifunctional phosphine catalyst has been explored, for instance, in the double Michael addition of a dinucleophile onto ynones. acs.org

The development of MCRs catalyzed by metal complexes bearing this compound is another promising direction. The ligand could bind to the metal through the phosphine, while the carboxylate anion could coordinate to the same or a different metal center, creating a bimetallic system, or it could remain available to interact with substrates. This could enable complex transformations where one substrate is activated by the metal center and another by the carboxylate, all within the ligand's sphere of influence.

Interdisciplinary Research with Materials Science and Biochemistry

The unique structure of this compound makes it an attractive building block for interdisciplinary research, bridging catalysis with materials science and biochemistry.

Materials Science: In materials science, there is a high demand for functional building blocks to create advanced materials like Metal-Organic Frameworks (MOFs) and functional polymers. The carboxylic acid group is a classic linker for constructing MOFs, while the phosphine group can be used to install catalytically active metal sites within the framework. By using this compound as a linker, one could construct MOFs with well-defined, catalytically active pockets. The bulky di-tert-butylphosphine groups would ensure that the incorporated metal centers are sterically isolated, potentially leading to site-isolated catalysts with high activity and unique selectivity.

Phosphine ligands are also used to stabilize metal nanoparticles, preventing their aggregation and controlling their catalytic properties. nih.gov Using this compound as a capping agent could lead to nanoparticles that are not only stable but also easily dispersible in various media or can be anchored to supports via the carboxylic acid group.

Biochemistry: In the realm of biochemistry, phosphine ligands with carboxylic acid groups are of interest for their potential biological applications. The carboxylic acid can increase the water solubility of metal complexes, which is often a prerequisite for biological studies. Tris(2-carboxyethyl)phosphine (TCEP) is a well-known water-soluble phosphine widely used in biochemical systems for reducing disulfide bonds in proteins. nih.gov

Furthermore, the ligand could be used in bioconjugation. The carboxylic acid can be readily converted into an activated ester, which can then react with amine groups on proteins or other biomolecules. This would allow for the specific labeling of biomolecules with a phosphine-metal complex, enabling applications in bioimaging or targeted drug delivery.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.